9H-Pyrano[2,3-g][1,3]benzothiazole
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Overview
Description
9H-Chromeno[6,5-d]thiazole: is a heterocyclic compound that features a fused ring system consisting of a chromene and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic approaches to 9H-Chromeno[6,5-d]thiazole involves the use of copper-promoted cascade reactions. This method employs easily available 2-amino-3-iodochromones and amines as substrates. The reaction conditions typically involve the use of copper catalysts and moderate to good yields can be achieved .
Industrial Production Methods: While specific industrial production methods for 9H-Chromeno[6,5-d]thiazole are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the copper-promoted cascade reactions and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 9H-Chromeno[6,5-d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
9H-Chromeno[6,5-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Chromeno[6,5-d]thiazole and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: The specific pathways depend on the biological activity being studied. For example, anti-inflammatory activity may involve inhibition of pro-inflammatory cytokines, while anticancer activity may involve induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds also feature a chromene-thiazole fused ring system and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as sulfathiazole and meloxicam, which contain the thiazole ring, are known for their biological activities.
Uniqueness: 9H-Chromeno[6,5-d]thiazole is unique due to its specific ring fusion pattern and the resulting electronic and steric properties
Properties
CAS No. |
29152-20-3 |
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Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
9H-pyrano[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1,3-6H,2H2 |
InChI Key |
UEOHHBQJKCZWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=C1C3=C(C=C2)N=CS3 |
Origin of Product |
United States |
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